Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethyl)benzoxazole: Shares the trifluoromethyl group but has a different core structure.
2-amino-6-(trifluoromethyl)nicotinic acid: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to its indole core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it particularly valuable for applications requiring high stability and specific biological activity.
Biological Activity
Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with trifluoromethylating agents. The synthesis can be achieved through various methods, including:
- Refluxing indole derivatives with trifluoromethylating reagents.
- N-aminating reactions to introduce amino groups at the desired positions on the indole ring.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The compound's efficacy has been evaluated using the MTT assay, which measures cell viability following treatment.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate that this compound is particularly potent against the MCF-7 breast cancer cell line, outperforming conventional chemotherapeutics like Doxorubicin.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis: Morphological studies have shown significant changes in treated cells, including membrane blebbing and nuclear disintegration, indicative of apoptotic processes.
- Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation.
Antioxidant Properties
In addition to its anticancer activity, this compound has demonstrated antioxidant properties. The compound was tested for its ability to scavenge free radicals using DPPH radical scavenging assays.
Table 2: Antioxidant Activity
The results indicate that while the compound exhibits antioxidant activity, it is less potent than ascorbic acid.
Case Studies
A series of case studies have highlighted the potential therapeutic applications of this compound:
- Case Study in Breast Cancer Therapy: A study evaluated the effects of this compound on MCF-7 cells in vitro, demonstrating significant cytotoxicity and suggesting further investigation into its use as a chemotherapeutic agent.
- Inflammatory Response Modulation: Another study explored the compound's effects on inflammatory markers in vitro, showing promise as an anti-inflammatory agent alongside its anticancer properties.
Properties
IUPAC Name |
methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-10(17)8-6-3-2-5(11(12,13)14)4-7(6)16-9(8)15/h2-4,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWTCCYXHDTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=C1C=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.